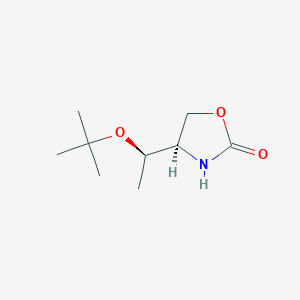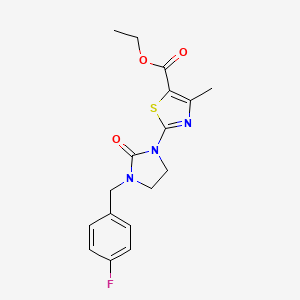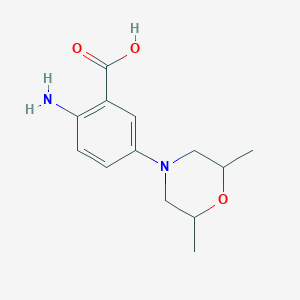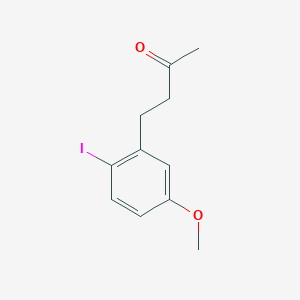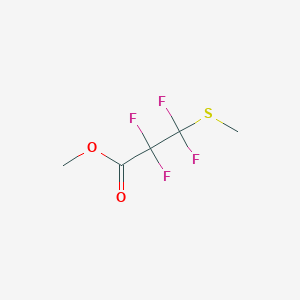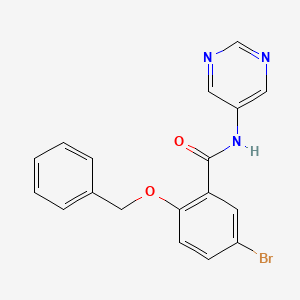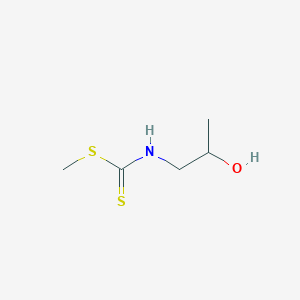
methyl N-(2-hydroxypropyl)carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2-hydroxypropyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
Methyl N-(2-hydroxypropyl)dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process . Another method involves the use of ultrasound irradiation, which has been shown to yield high amounts of dithiocarbamates in a short time .
Industrial Production Methods
Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is favored due to its simplicity, cost-effectiveness, and the availability of starting materials.
化学反应分析
Types of Reactions
Methyl N-(2-hydroxypropyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted dithiocarbamates from substitution reactions .
科学研究应用
Methyl N-(2-hydroxypropyl)dithiocarbamate has a wide range of scientific research applications:
作用机制
The mechanism of action of methyl N-(2-hydroxypropyl)carbamodithioate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as copper (II), iron (II), and zinc (II), thereby inhibiting catalytic and regulatory thiol groups in enzymes . This inhibition can disrupt various biological processes, including oxidative stress and apoptosis .
相似化合物的比较
Similar Compounds
- N-methyl-N-phenyl dithiocarbamate
- N-ethyl-N-phenyldithiocarbamate
- Dialkyldithiocarbamates
Uniqueness
Methyl N-(2-hydroxypropyl)dithiocarbamate is unique due to its specific hydroxypropyl group, which enhances its solubility and reactivity compared to other dithiocarbamates . This makes it particularly effective in applications requiring high solubility and reactivity, such as in biological systems and industrial processes .
属性
分子式 |
C5H11NOS2 |
|---|---|
分子量 |
165.3 g/mol |
IUPAC 名称 |
methyl N-(2-hydroxypropyl)carbamodithioate |
InChI |
InChI=1S/C5H11NOS2/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |
InChI 键 |
SDZWOXPXNCWEOC-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=S)SC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8675224.png)
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)
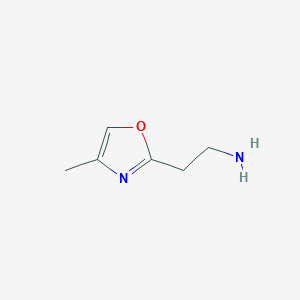
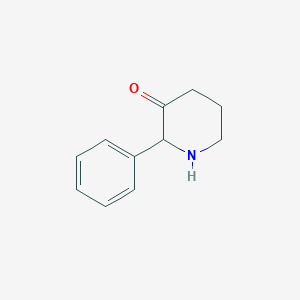
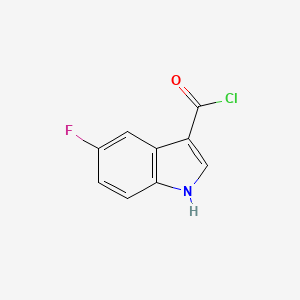
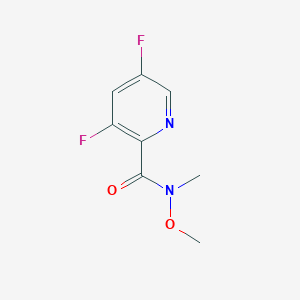
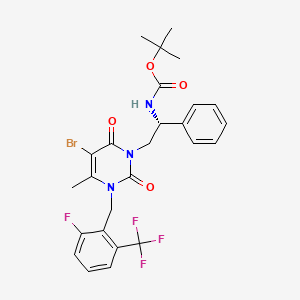
![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)
